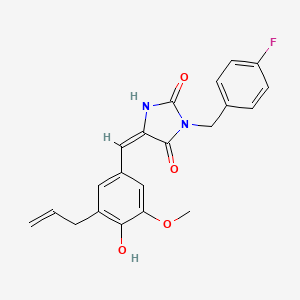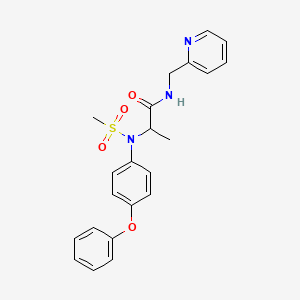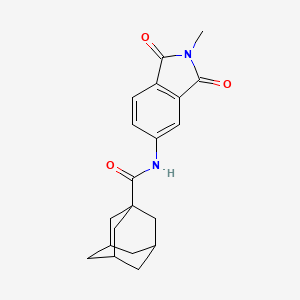
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-2,4-imidazolidinedione
Descripción general
Descripción
The compound appears to be a derivative of imidazolidinedione, a core structure that is widely studied for various chemical and biological properties. Imidazolidinediones and their derivatives are known for their potential in various applications, including pharmaceuticals and material science, due to their unique chemical structures and properties.
Synthesis Analysis
The synthesis of imidazolidinedione derivatives typically involves the condensation of amino acids or their esters with urea or isocyanates. For derivatives similar to the compound , specific aldehyde and ketone substrates are introduced to incorporate desired functional groups, such as allyl, hydroxy, methoxy, and fluorobenzyl groups. These syntheses are often carried out under reflux conditions with the presence of catalysts like anhydrous zinc chloride or silver triflate for the formation of the desired skeletal framework and functionalization (Patel et al., 2010).
Molecular Structure Analysis
The molecular structure of imidazolidinedione derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms at positions 2 and 4. The planarity or near-planarity of the imidazolidinedione core and the substituted benzylidene moieties contribute to the molecule's overall stability and reactivity. Intramolecular hydrogen bonding and π-π stacking interactions are common, influencing the crystal packing and solid-state properties of these compounds (Wang et al., 2005).
Chemical Reactions and Properties
Imidazolidinedione derivatives engage in various chemical reactions, including nucleophilic substitutions, condensation reactions, and hydrogenation processes. The functional groups present (e.g., allyl, methoxy, fluorobenzyl) can undergo specific reactions that modify the molecule's chemical properties, such as its reactivity towards acids, bases, or other nucleophiles. These modifications can significantly alter the biological activity and physical properties of the compound (Mataka et al., 1992).
Physical Properties Analysis
The physical properties of imidazolidinedione derivatives, such as melting point, solubility, and crystallinity, are influenced by the nature and position of the substituent groups. The introduction of groups like methoxy, hydroxy, and fluorobenzyl affects the compound's hydrophobicity, crystalline structure, and solubility in various solvents. Molecular packing in the crystal lattice is often governed by hydrogen bonding and van der Waals interactions, which can be analyzed through X-ray crystallography (Yeong et al., 2018).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and acidity/basicity of imidazolidinedione derivatives are closely related to their molecular structure. The electronic effects of substituent groups (e.g., electron-withdrawing fluorobenzyl or electron-donating methoxy groups) play a significant role in determining these properties. These effects can influence the compound's behavior in chemical reactions, including its susceptibility to hydrolysis, oxidation, and other transformations (Sheppard & Wiggan, 1971).
Propiedades
IUPAC Name |
(5E)-3-[(4-fluorophenyl)methyl]-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4/c1-3-4-15-9-14(11-18(28-2)19(15)25)10-17-20(26)24(21(27)23-17)12-13-5-7-16(22)8-6-13/h3,5-11,25H,1,4,12H2,2H3,(H,23,27)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEMTURDLZTACP-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CC=C)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)CC=C)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-[(4-Fluorophenyl)methyl]-5-{[4-hydroxy-3-methoxy-5-(prop-2-EN-1-YL)phenyl]methylidene}imidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![((2S)-1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B4023049.png)
![N-(3-{[2-(2-fluorophenyl)-4-quinazolinyl]oxy}phenyl)acetamide](/img/structure/B4023056.png)
![methyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate](/img/structure/B4023065.png)

![2-imino-10-methyl-5-oxo-1-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4023083.png)
![1-(4-methoxyphenyl)-3-{[2-(3-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4023084.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4023086.png)


![5-acetyl-2,4-dimethyl-N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}-1H-pyrrole-3-carboxamide](/img/structure/B4023109.png)
![1-(3,4-dimethylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4023118.png)

![2-[(3-isopropyl-5-isoxazolyl)carbonyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B4023140.png)
